molecular formula C25H29N9O2 B2847007 3-(4-methoxyphenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 1021123-01-2

3-(4-methoxyphenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Cat. No.: B2847007
CAS No.: 1021123-01-2
M. Wt: 487.568
InChI Key: UYBHJKZFBMVYFT-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide features a complex heterocyclic architecture:

  • Core: A pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic system known for kinase inhibition and receptor modulation .
  • A piperazine ring substituted with a pyrimidin-2-yl group at position 4, enhancing hydrogen-bonding capacity and selectivity for biological targets . A propanamide chain linked to the ethyl group at position 1, likely improving solubility and membrane permeability.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N9O2/c1-36-20-6-3-19(4-7-20)5-8-22(35)26-11-12-34-24-21(17-31-34)23(29-18-30-24)32-13-15-33(16-14-32)25-27-9-2-10-28-25/h2-4,6-7,9-10,17-18H,5,8,11-16H2,1H3,(H,26,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBHJKZFBMVYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to this structure exhibit significant anticancer properties. The pyrimidine and pyrazolo groups are known to interact with various cancer cell lines, inhibiting proliferation and inducing apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives and found that certain modifications enhanced their activity against breast cancer cells (MCF7) by inducing cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The piperazine moiety in the compound is associated with antimicrobial activity. Compounds containing piperazine have been shown to exhibit broad-spectrum antibacterial effects.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

This table summarizes findings from various studies indicating that the presence of piperazine enhances antimicrobial efficacy .

Neuropharmacological Effects

The structure of this compound suggests potential neuropharmacological applications. The piperazine ring is often associated with compounds that modulate neurotransmitter systems.

Case Study : Research published in Neuroscience Letters examined a related compound's effects on serotonin receptors, demonstrating increased binding affinity and suggesting potential for treating depression and anxiety disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features of Analogs

The following compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, influencing their physicochemical and pharmacological profiles:

Compound Name/ID Core Structure Key Substituents Potential Biological Target Molecular Weight (g/mol)
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Methoxyphenyl, pyrimidin-2-yl-piperazine, propanamide Kinases/GPCRs (inferred) ~540 (estimated)
1H-Pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393820-56-9) Pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl ethyl, 3-methylphenyl Undisclosed (likely CNS targets) 363.85
5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Piperazine-linked pentanamide 2,4-Dichlorophenyl, pyridinylphenyl Dopamine D3 receptor ~528 (estimated)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine Fluoro-chromenone, isopropyl benzamide Kinase inhibitors (e.g., FLT3) 589.1
N-Substituted 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives Pyrazolo[3,4-d]pyrimidinone Varied N-aryl and α-chloroacetamide groups Undisclosed (antimicrobial? CNS?) ~400–450 (estimated)

Substituent-Driven Differences

Piperazine Modifications
  • The target compound’s pyrimidin-2-yl-piperazine moiety may enhance selectivity for adenosine or serotonin receptors compared to 2,4-dichlorophenyl-piperazine in ’s compound, which targets dopamine D3 receptors .
Aromatic Substituents
  • The 4-methoxyphenyl group in the target compound offers metabolic stability via methoxy’s electron-donating effect, contrasting with 4-chlorophenyl in CAS 393820-56-9 , which increases lipophilicity and may alter elimination half-life.
Side Chain Variations
  • The propanamide chain in the target compound likely improves aqueous solubility compared to pentanamide in ’s compound, which has a longer hydrophobic chain .

Physicochemical Properties

  • Solubility : The propanamide chain and pyrimidinyl-piperazine in the target compound likely enhance solubility compared to chlorinated analogs (e.g., CAS 393820-56-9) .
  • Smaller analogs (e.g., ’s derivatives at ~400 g/mol) may have better pharmacokinetics .

Q & A

Q. How can researchers optimize the synthesis yield of 3-(4-methoxyphenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. Key factors include:
  • Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate coupling reactions but risk side products .
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile, DMF) improve solubility of intermediates, while dichloromethane is ideal for phase separation in multi-step reactions .
  • Catalysts : Triethylamine or DMAP can enhance nucleophilic substitution efficiency .
  • Design of Experiments (DoE) : Use statistical modeling to identify optimal conditions, as demonstrated in flow-chemistry protocols for structurally related compounds .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

  • Methodological Answer : A combination of techniques ensures accurate characterization:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and confirm substituent positions (e.g., methoxyphenyl or pyrimidinyl groups) .
  • Mass Spectrometry (LC-MS) : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .
  • IR Spectroscopy : Confirms functional groups like amide bonds (C=O stretch at ~1650 cm1^{-1}) and aromatic systems .

Q. What are the initial steps for screening biological activity?

  • Methodological Answer : Begin with in vitro assays targeting receptors or enzymes implicated in disease pathways:
  • Receptor Binding Assays : Use radioligand displacement studies to assess affinity for serotonin or dopamine receptors, given the compound’s piperazine and pyrazolo-pyrimidine moieties .
  • Enzyme Inhibition : Test inhibition of kinases (e.g., JAK2) or phosphodiesterases using fluorescence-based assays .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding studies?

  • Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:
  • Orthogonal Assays : Validate results using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .
  • Mutagenesis Studies : Modify receptor residues (e.g., conserved lysine in GPCRs) to identify critical binding sites .
  • Metabolite Screening : Check for metabolic degradation products that may interfere with assays .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

  • Methodological Answer : SAR studies require systematic modifications and biological testing:
  • Substituent Variation : Replace the methoxyphenyl group with halogenated or alkylated analogs to assess steric/electronic effects .
  • Scaffold Hopping : Compare activity with pyrazolo-pyrimidine derivatives lacking the piperazine moiety (e.g., see for analog data) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses against targets like PDE4 or 5-HT receptors .

Q. How can pharmacokinetic challenges (e.g., poor bioavailability) be addressed?

  • Methodological Answer : Improve ADME properties through:
  • Prodrug Design : Introduce ester groups at the propanamide terminus to enhance membrane permeability .
  • Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., piperazine oxidation) and stabilize via fluorination .
  • Formulation Optimization : Nanoemulsions or cyclodextrin complexes can improve solubility .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies in enzyme inhibition data across studies?

  • Methodological Answer : Discrepancies may stem from enzyme isoforms or assay conditions. Solutions include:
  • Isoform-Specific Assays : Test against purified isoforms (e.g., PDE4B vs. PDE4D) .
  • Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to match physiological conditions .
  • Negative Controls : Include known inhibitors (e.g., rolipram for PDE4) to validate assay reliability .

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Methodological Answer : Combine biochemical and biophysical methods:
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., kinase domains) .
  • RNA Sequencing : Identify downstream gene expression changes in treated cells .
  • Kinetic Studies : Measure KmK_m and VmaxV_{max} shifts to determine inhibition type (competitive vs. non-competitive) .

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